(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable aldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a base such as sodium hydroxide to yield the thiazolidinone ring.
Functional Group Introduction: The introduction of the 4-ethoxy-3-methoxybenzylidene and 4-hydroxyphenyl groups is achieved through a condensation reaction. This involves reacting the thiazolidinone core with the appropriate benzaldehyde derivatives in the presence of a catalyst, such as piperidine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. It is also studied for its potential anti-inflammatory and antioxidant properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to modulate various biological pathways makes it a promising lead compound for drug development.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Antioxidant Activity: The phenolic hydroxyl group contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of both ethoxy and methoxy groups on the benzylidene moiety enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17NO4S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO4S2/c1-3-24-15-9-4-12(10-16(15)23-2)11-17-18(22)20(19(25)26-17)13-5-7-14(21)8-6-13/h4-11,21H,3H2,1-2H3/b17-11- |
InChI Key |
KNWVSKZHYNJWKX-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
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